GBR 12935 Dihydrochlorid

Übersicht

Beschreibung

GBR 12935 Dihydrochlorid ist ein Piperazinderivat, das für seine potente und selektive Hemmung der Dopamin-Wiederaufnahme bekannt ist. Es wurde zunächst in seiner radiomarkierten Form entwickelt, um die Verteilung dopaminerger Neuronen im Gehirn abzubilden, indem es Dopamintransporter-Proteine selektiv markiert . Diese Verbindung hat erhebliche Auswirkungen auf die Erforschung der Parkinson-Krankheit und der Dopamin-Pfade im Gehirn .

2. Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Piperazinkernstücks. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Bildung des Piperazinkernstücks: Das Piperazinkernstück wird durch Reaktion von Ethylendiamin mit einem geeigneten Alkylierungsmittel synthetisiert.

Anbindung der Diphenylmethoxygruppe: Die Diphenylmethoxygruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.

Einführung der Phenylpropylgruppe: Die Phenylpropylgruppe wird über eine Friedel-Crafts-Alkylierungsreaktion angebunden.

Bildung des Dihydrochloridsalzes: Das Endprodukt wird in seine Dihydrochloridsalzform umgewandelt, um seine Löslichkeit und Stabilität zu verbessern.

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die Großproduktion.

Wissenschaftliche Forschungsanwendungen

GBR 12935 Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die Dopamin-Wiederaufnahmehemmer betreffen.

Biologie: Die Verbindung wird in der Forschung an dopaminergen Neuronen und Dopamintransporterproteinen eingesetzt.

Medizin: this compound wird in Tiermodellen verwendet, um die Parkinson-Krankheit und andere neurologische Erkrankungen zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des Dopamintransporters, wodurch die Wiederaufnahme von Dopamin in präsynaptische Neuronen verhindert wird. Dies führt zu einer Erhöhung der extrazellulären Dopaminspiegel und verstärkt die dopaminerge Signalübertragung. Die Verbindung bindet mit hoher Affinität an den Dopamintransporter und blockiert den Wiederaufnahmeprozess. Es interagiert auch mit anderen Neurotransmittertransportern, wenn auch mit geringerer Affinität .

Wirkmechanismus

Target of Action

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . Its primary target is the dopamine transporter (DAT), a protein that plays a crucial role in regulating dopamine levels in the brain .

Mode of Action

GBR 12935 dihydrochloride binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in extracellular dopamine levels, enhancing dopaminergic signaling .

Biochemical Pathways

By inhibiting the reuptake of dopamine, GBR 12935 dihydrochloride affects the dopaminergic pathways in the brain . This can lead to changes in various downstream effects related to dopamine signaling, such as motor control, reward, and reinforcement signaling .

Result of Action

The inhibition of dopamine reuptake by GBR 12935 dihydrochloride leads to increased dopamine levels in the synaptic cleft . This results in enhanced dopaminergic signaling, which can stimulate locomotion activity in different mice strains .

Action Environment

Environmental factors can influence the action of GBR 12935 dihydrochloride. For instance, environmental enrichment has been shown to enhance sensitization to GBR 12935-induced activity and decrease dopamine transporter function in the medial prefrontal cortex .

Biochemische Analyse

Biochemical Properties

GBR 12935 dihydrochloride interacts with the dopamine transporter in the brain, inhibiting the reuptake of dopamine . It has a high affinity for the dopamine transporter, with a binding constant (Kd) of 1.08 nM in COS-7 cells . It also shows a high affinity for CYP2D6 .

Cellular Effects

GBR 12935 dihydrochloride stimulates the locomotion activity in different mice strains but fails to induce stereotypy . It increases the extracellular levels of dopamine to approximately 400% of basal during the application in the nucleus accumbens .

Molecular Mechanism

GBR 12935 dihydrochloride exerts its effects at the molecular level by binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the extracellular levels of dopamine .

Temporal Effects in Laboratory Settings

The main behavioral and oxidative alterations take place at the time-period of 2 h post-GBR 12935 . This points to this time-period as the best for the assessment of alterations in this model .

Dosage Effects in Animal Models

GBR 12935 dihydrochloride elevates locomotion activity to a greater extent in C57BL/6J mice than DBA/2J mice . No stereotypy was induced by an eighth day challenge of 10 mg/kg GBR 12935 in mice pretreated with seven daily injections of either 32 mg/kg cocaine or saline .

Metabolic Pathways

GBR 12935 dihydrochloride is involved in the dopamine metabolic pathway . It interacts with the dopamine transporter, inhibiting the reuptake of dopamine .

Transport and Distribution

GBR 12935 dihydrochloride is transported and distributed within cells and tissues via its interaction with the dopamine transporter . It increases the extracellular levels of dopamine .

Subcellular Localization

The subcellular localization of GBR 12935 dihydrochloride is closely associated with the dopamine transporter, which is typically located on the membrane of dopaminergic neurons .

Vorbereitungsmethoden

The synthesis of GBR 12935 dihydrochloride involves multiple steps, starting with the preparation of the piperazine core. The synthetic route typically includes the following steps:

Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable alkylating agent.

Attachment of the Diphenylmethoxy Group: The diphenylmethoxy group is introduced through a nucleophilic substitution reaction.

Introduction of the Phenylpropyl Group: The phenylpropyl group is attached via a Friedel-Crafts alkylation reaction.

Formation of the Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form to enhance its solubility and stability.

Industrial production methods for GBR 12935 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

GBR 12935 Dihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die an das Piperazinkernstück gebundenen funktionellen Gruppen verändern.

Substitution: Nucleophile Substitutionsreaktionen können an den Diphenylmethoxy- oder Phenylpropylgruppen auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

GBR 12935 Dihydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Dopamin-Wiederaufnahmehemmer. Ähnliche Verbindungen umfassen:

Vanoxerin: Ein weiterer potenter Dopamin-Wiederaufnahmehemmer mit ähnlichen Anwendungen in der neurologischen Forschung.

GBR 12783: Eine verwandte Verbindung mit leicht unterschiedlicher chemischer Struktur und Bindungseigenschaften.

GBR 13069: Bekannt für seine Verwendung bei der Untersuchung von Dopamintransporterfunktionen.

GBR 13098: Ein weiteres Analogon, das in der Forschung an dopaminergen Systemen verwendet wird.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Bindungsaffinität, Selektivität und spezifischen Anwendungen in der Forschung.

Eigenschaften

CAS-Nummer |

67469-81-2 |

|---|---|

Molekularformel |

C28H35ClN2O |

Molekulargewicht |

451.0 g/mol |

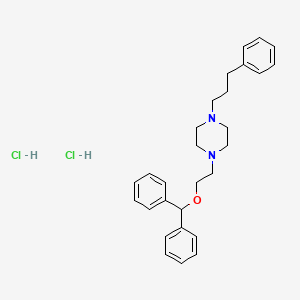

IUPAC-Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride |

InChI |

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H |

InChI-Schlüssel |

YMGXBGVMAOTRFZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

Kanonische SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GBR-12935; GBR 12935; GBR12935. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.